molecular formula C18H17Cl2N3O3 B2616616 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea CAS No. 954608-93-6

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Cat. No.: B2616616
CAS No.: 954608-93-6
M. Wt: 394.25
InChI Key: VTEXAERIVDWDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups, as well as an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzyl chloride with an appropriate amine to form an intermediate, which is then reacted with 3-(4-chlorophenyl)-2-oxooxazolidin-5-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide or acetonitrile as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(4-chlorophenyl)urea: Lacks the oxazolidinone ring, resulting in different chemical and biological properties.

    3-(4-Chlorophenyl)-2-oxooxazolidin-5-ylmethylamine: Contains the oxazolidinone ring but lacks the urea moiety, leading to distinct reactivity and applications.

Uniqueness

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorinated aromatic rings and the oxazolidinone ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-13-3-1-12(2-4-13)9-21-17(24)22-10-16-11-23(18(25)26-16)15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXAERIVDWDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.